1,2-Benzisoxazole-3-acetic acid, 5-hydroxy-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzisoxazole-3-acetic acid, 5-hydroxy-, ethyl ester is a chemical compound belonging to the class of benzisoxazoles Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoxazole-3-acetic acid, 5-hydroxy-, ethyl ester typically involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles in quantitative yields . Another method involves the use of aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and cycloaddition reactions can be applied on a larger scale using appropriate catalysts and reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzisoxazole-3-acetic acid, 5-hydroxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or acids.
Wissenschaftliche Forschungsanwendungen
1,2-Benzisoxazole-3-acetic acid, 5-hydroxy-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,2-Benzisoxazole-3-acetic acid, 5-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: Another heterocyclic compound with a benzene ring fused to an oxazole ring.
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Benzisoxazole: A compound similar to 1,2-Benzisoxazole-3-acetic acid, 5-hydroxy-, ethyl ester but without the ester functional group.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ester functional group allows for various chemical modifications, making it a versatile compound for research and development .
Eigenschaften
Molekularformel |
C11H11NO4 |
---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
ethyl 2-(5-hydroxy-1,2-benzoxazol-3-yl)acetate |
InChI |
InChI=1S/C11H11NO4/c1-2-15-11(14)6-9-8-5-7(13)3-4-10(8)16-12-9/h3-5,13H,2,6H2,1H3 |
InChI-Schlüssel |
WLMDQKJYKCAVJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NOC2=C1C=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.